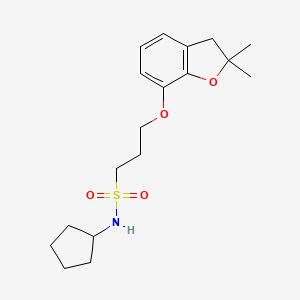

N-cyclopentyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide

Description

N-cyclopentyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide is a sulfonamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether oxygen to a propane sulfonamide chain. The cyclopentyl substituent on the sulfonamide group distinguishes it from related analogs. Sulfonamides are known for diverse biological activities, including enzyme inhibition and receptor modulation, though specific pharmacological data for this compound remain undisclosed in publicly available literature.

Properties

IUPAC Name |

N-cyclopentyl-3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4S/c1-18(2)13-14-7-5-10-16(17(14)23-18)22-11-6-12-24(20,21)19-15-8-3-4-9-15/h5,7,10,15,19H,3-4,6,8-9,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMZLWXFZGRTAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NC3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide (CAS Number: 946285-52-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of N-cyclopentyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide is , with a molecular weight of 353.5 g/mol. The structure incorporates a sulfonamide group, which is known for its biological activity in various therapeutic areas.

Research suggests that compounds containing the dihydrobenzofuran moiety often interact with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in cellular signaling pathways. The specific mechanism of action for N-cyclopentyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide remains to be fully elucidated; however, similar compounds have shown promise in modulating neurotransmitter systems and exhibiting anti-inflammatory effects.

1. Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of related compounds on cancer cell lines. For instance, derivatives of 2,3-dihydrobenzofuran have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. In one study, a related compound exhibited an IC50 value of 9.45 μM against PARP-1, indicating significant potential for therapeutic applications in cancer treatment .

3. Neurotransmitter Modulation

Compounds with similar structures have been investigated for their effects on neurotransmitter systems. For example, some dihydrobenzofuran derivatives have been shown to affect serotonin and dopamine receptors, potentially influencing mood and cognitive functions . Given the structural similarities, N-cyclopentyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide may exhibit comparable effects.

Case Study 1: Inhibition of PARP Activity

A study investigating the structure–activity relationship (SAR) of benzofuran derivatives demonstrated that modifications at specific positions significantly enhanced PARP inhibition. The lead compound showed selective cytotoxicity in BRCA-deficient cells, suggesting that N-cyclopentyl derivatives may also possess selective anticancer properties .

Case Study 2: Cyclopropanation Reactions

Research into biocatalytic strategies involving benzofurans indicates that modifications at the benzofuran scaffold can lead to improved catalytic activity and selectivity in cyclopropanation reactions. This highlights the potential for N-cyclopentyl derivatives to serve as precursors for further chemical modifications that enhance biological activity .

Research Findings Summary Table

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical properties of N-cyclopentyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide. The compound has a molecular formula of and a molecular weight of 363.5 g/mol. Its structure includes a sulfonamide group, which is known for its biological activity, particularly in drug design.

Medicinal Chemistry

N-cyclopentyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide has been studied for its potential as a therapeutic agent. The sulfonamide moiety is often associated with antibacterial properties, and compounds containing this group have been explored as inhibitors of various enzymes.

Case Study: Antibacterial Activity

A study investigated the antibacterial efficacy of sulfonamide derivatives against resistant strains of bacteria. N-cyclopentyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide exhibited significant activity against Gram-positive bacteria, indicating its potential as a lead compound for further development in antibiotic therapy.

Neurological Research

Research has suggested that compounds similar to N-cyclopentyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide may have neuroprotective effects. The structural features of this compound suggest potential interactions with neurotransmitter systems.

Case Study: Neuroprotection

A neuropharmacological study evaluated the compound's effects on neuronal cell lines subjected to oxidative stress. Results indicated that treatment with the compound led to reduced cell death and improved cell viability compared to controls, suggesting its role in neuroprotection.

Cancer Research

The compound's unique structure allows it to interact with various biological targets, making it a candidate for cancer research. Preliminary studies have indicated that it may inhibit tumor growth by affecting cellular signaling pathways.

Data Table: Inhibition of Cancer Cell Lines

This table summarizes the inhibitory concentration (IC50) values observed in various cancer cell lines treated with N-cyclopentyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide.

Comparison with Similar Compounds

Key Structural Differences

Functional Implications

- Cyclopentyl vs. Methoxyethyl Substituents: The cyclopentyl group in the target compound introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic protein pockets or reduce aqueous solubility.

Molecular Weight and Pharmacokinetics :

- The target compound’s higher molecular weight (367.46 vs. 343.44 g/mol) could influence bioavailability, as molecules >500 g/mol often face challenges in passive diffusion. Both compounds fall below this threshold, suggesting favorable absorption.

Research Findings and Data Limitations

- Available Data: Direct pharmacological or physicochemical data (e.g., IC₅₀, logP, solubility) for the target compound are absent in the provided evidence.

- Gaps in Literature: No studies directly compare the biological activity of these analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-cyclopentyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis involving sequential functionalization of the dihydrobenzofuran core and sulfonamide coupling. For example, etherification of the dihydrobenzofuran with a propyl sulfonamide precursor under alkaline conditions (e.g., NaOH in water at 70°C for 4 hours, as seen in analogous sulfonamide syntheses ). Yield optimization may involve solvent selection (e.g., 2-methyltetrahydrofuran for improved solubility), inert atmospheres to prevent oxidation, and stoichiometric control of reagents like hydroxylamine hydrochloride .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- NMR : H and C NMR to verify cyclopentyl, dihydrobenzofuran, and sulfonamide moieties. For example, diastereomeric mixtures resolved via H NMR splitting patterns (e.g., dr 19:1 as in related cyclopropane derivatives ).

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., C₁₄H₂₁N₅O₂S derivatives analyzed with PubChem ID cross-referencing ).

- X-ray Crystallography : SHELX programs (e.g., SHELXL for small-molecule refinement) can resolve ambiguities in stereochemistry .

Q. How can purity and stability be assessed during storage?

- Methodology :

- HPLC/GC : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH).

- TLC : Hexanes/EtOAc (5:1) solvent systems for rapid purity checks, as used in analogous compounds .

- Storage : -20°C under nitrogen, as recommended for sulfonamides prone to hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve conflicting data between NMR and computational models for this compound?

- Methodology :

- Data Collection : High-resolution X-ray data (e.g., using SHELXD for structure solution and SHELXL for refinement) to unambiguously assign bond lengths and angles .

- Contradiction Analysis : Compare experimental X-ray torsion angles (e.g., dihydrobenzofuran ring planarity) with DFT-optimized geometries. Discrepancies may indicate crystal packing effects or solvation differences .

Q. What strategies address low yields in the final sulfonamide coupling step?

- Methodology :

- Activation Reagents : Use 1,1'-carbonyldiimidazole (CDI) to activate carboxylic acid intermediates, improving coupling efficiency with amines .

- Solvent Optimization : Polar aprotic solvents (e.g., 2-methyltetrahydrofuran) enhance nucleophilicity of the cyclopentylamine group .

- Temperature Gradients : Stepwise heating (e.g., 30°C → 60°C) to minimize side reactions .

Q. How can computational modeling predict the compound’s bioavailability and metabolic pathways?

- Methodology :

- Docking Studies : Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) using software like AutoDock Vina.

- ADMET Prediction : Tools like SwissADME to assess logP (e.g., 1.33 for related dihydrobenzofuran derivatives ), solubility, and plasma protein binding.

Q. What synthetic modifications to the dihydrobenzofuran core improve biological activity?

- Methodology :

- Analog Synthesis : Replace 2,2-dimethyl groups with bulkier substituents (e.g., cyclopropane rings, as in N,N-diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane derivatives ).

- SAR Analysis : Test analogs for target binding affinity (e.g., kinase inhibition assays) and correlate with substituent electronic profiles (Hammett σ values) .

Data Contradiction & Reproducibility

Q. How should researchers address inconsistencies in reported reaction yields for similar sulfonamide derivatives?

- Methodology :

- Replication : Standardize solvents, catalysts, and purification methods (e.g., column chromatography vs. recrystallization ).

- Byproduct Analysis : LC-MS to identify unaccounted intermediates (e.g., hydroxylamine byproducts in CDI-mediated couplings ).

Q. What experimental controls are critical for validating the compound’s proposed mechanism of action?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.